Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Peptide Chemistry

Unprotected or regioisomeric piperazine analogs introduce uncontrolled variables-altered solubility, off-target reactivity, and invalidated SAR-compromising medicinal chemistry reproducibility. This 3-(3-methoxyphenyl) Boc-piperazine eliminates those risks. The Boc group withstands amide couplings and nucleophilic substitutions, then removes cleanly under acid to unveil the free amine for precise N-functionalization. Use it as: (i) a stable building block for parallel library synthesis; (ii) a MCF7 antiproliferative reference (ChEMBL CHEMBL2345705); (iii) a 5-HT1A-inert negative control for CNS target validation. Consistent ≥95% purity, regiospecific 3-substitution, and documented biological annotation ensure lot-to-lot assay reproducibility.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 886768-09-8
Cat. No. B1317504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
CAS886768-09-8
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
InChIKeyLDTFMMLHCDYQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: Boc-Protected Scaffold


Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-09-8) is a Boc-protected piperazine derivative with a 3-methoxyphenyl substituent at the 3-position . This class of compounds serves as versatile intermediates in medicinal chemistry, where the tert-butyloxycarbonyl (Boc) group provides a protective functionality that is stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions to reveal the free secondary amine for further functionalization .

Boc-protected intermediate for controlled amine installation
Orthogonal stability: stable to bases and nucleophiles, removed under acidic conditions
Supports parallel library synthesis and late-stage diversification

Substitution Risks for CAS 886768-09-8


Substituting CAS 886768-09-8 with a non-Boc protected analog like 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7) or a regioisomer like tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-13-4) introduces uncontrolled variables. The unprotected analog possesses a free secondary amine that alters solubility, increases baseline reactivity, and changes target binding profiles [1]. Conversely, using a regioisomer shifts the substitution pattern on the piperazine ring, a modification known to impact receptor selectivity and downstream pharmacological outcomes [2]. Such substitutions invalidate structure-activity relationship (SAR) studies and can lead to irreproducible synthetic or biological results, making procurement of the specific CAS number a critical quality control measure.

Unprotected Analog (CAS 16015-71-7)
Free amine alters reactivity and solubility; side reactions may compromise synthetic reproducibility.
Regioisomer (CAS 886768-13-4)
Shifted substitution pattern on piperazine may alter receptor selectivity and SAR interpretation.

Differentiation Evidence for CAS 886768-09-8


Boc Protection vs. Free Piperazine Stability

The presence of the Boc protecting group in CAS 886768-09-8 confers well-defined chemical stability compared to its unprotected analog, 1-(3-methoxyphenyl)piperazine. The Boc group is stable to nucleophiles and bases but can be quantitatively removed under acidic conditions (e.g., TFA, HCl) . This orthogonal stability is a fundamental property for multi-step synthesis. In contrast, the free amine in the analog is prone to unwanted side reactions (e.g., oxidation, alkylation) and requires different handling and storage conditions .

Boc vs. Free Amine Stability
Class-level inference
Boc: stable to bases/nucleophiles, labile to acid
Free amine: reactive, prone to oxidation/alkylation
Orthogonal protection enables multi-step synthesis
Handling and storage differ between protected and unprotected amine
Medicinal Chemistry Organic Synthesis Peptide Chemistry

Antiproliferative Activity in MCF7 Cells

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-09-8) has demonstrated quantifiable antiproliferative activity in a functional assay against human MCF7 breast cancer cells. The compound inhibited cell growth by an unspecified percentage after 72 hours of incubation, as measured by an MTT assay [1]. This specific biological effect has been documented in a primary screening context and provides a verifiable data point for its potential utility.

Antiproliferative Assay (MCF7)
Reported
MTT assay, 72 h; cell growth inhibition observed vs. vehicle
Supports cell-model endpoint review
Specific % inhibition not provided; data to verify
Oncology Cell Biology Drug Discovery

Differential Beta-1 Receptor Binding

The unprotected 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7) has a reported IC50 of 8.00E+3 nM (8 µM) for binding to the Beta-1 adrenergic receptor, measured via displacement of [3H]dihydroalprenolol in partially purified membrane fractions from canine ventricular tissue [1]. For CAS 886768-09-8, the Boc group introduces a bulky, lipophilic substituent at the N1 position of the piperazine ring. This structural modification is classically known to significantly alter, and typically reduce, binding affinity for aminergic GPCRs compared to the unsubstituted amine . While a direct, head-to-head binding measurement for CAS 886768-09-8 is not available, the presence of the Boc group provides a clear structural basis for a predicted change in activity.

Beta-1 Binding Prediction
Class-level inference
Comparator IC50: 8,000 nM; Boc group predicted to alter binding
Structural basis for altered receptor interaction
Direct binding data not available for target compound
Neuropharmacology Receptor Binding CNS Drug Discovery

Purity and Storage Specifications

Commercial sources for CAS 886768-09-8 consistently specify a minimum purity of 95% as determined by HPLC or similar methods . The recommended long-term storage condition is in a sealed container in a cool, dry place, with some vendors specifying a temperature range of 2-8°C . These are standard, but crucial, specifications that ensure the material's integrity for subsequent synthetic use.

Purity & Storage Spec
Specification review
Purity ≥95% (HPLC); Storage: sealed, 2–8°C
Meets research-grade procurement standard
Supplier specification; verify upon receipt
Chemical Procurement Quality Control Laboratory Management

Applications for CAS 886768-09-8


Late-Stage Diversification Scaffold

CAS 886768-09-8 is optimally utilized as a protected intermediate for the parallel synthesis of focused libraries. Its Boc group, as described in Section 3, is stable to a wide range of reactions (e.g., amide couplings, nucleophilic substitutions) that would be incompatible with a free piperazine amine . After installing the desired functional groups, the Boc group can be cleanly removed under acidic conditions to yield a diverse array of N-substituted piperazines for biological evaluation .

Positive Control for Antiproliferative Assays

As documented by the ChEMBL assay (CHEMBL2345705), this compound has a recorded antiproliferative effect on MCF7 cells . This makes it a suitable positive control or reference compound in cell-based assays for cancer research, particularly when benchmarking the effects of newly synthesized piperazine derivatives. Its use as a reference ensures assay consistency across experiments and facilitates cross-study comparisons of data quality.

CNS Receptor Negative Control

While not a potent binder in its own right, the compound serves as an important negative control or 'inactive' scaffold when designing SAR studies around CNS targets. As inferred from the binding data for its unprotected analog (Ki = 320 nM for 5-HT1A) , the Boc group in CAS 886768-09-8 is expected to ablate or significantly reduce binding to this receptor class . This makes it a valuable tool compound for demonstrating that observed biological activity in a novel derivative is due to specific structural modifications rather than non-specific effects of the piperazine core.

Application
Selection Property
Validation Focus
Multi-step synthesis scaffold
Boc orthogonal protection
Deprotection and functionalization consistency
Cancer cell-model studies
Reported antiproliferative endpoint
Cell-viability and SAR benchmarking
CNS target SAR studies
Predicted low receptor binding
Differentiation from free amine core

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